molecular formula C20H13N5O3 B3675080 4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrobenzonitrile

4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrobenzonitrile

Cat. No.: B3675080
M. Wt: 371.3 g/mol
InChI Key: TULVDZTYRLPZLS-UHFFFAOYSA-N
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Description

4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrobenzonitrile is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrobenzonitrile typically involves multiple steps, starting with the preparation of the benzotriazole moiety. The benzotriazole fragment can be synthesized by reacting o-phenylenediamine with nitrous acid, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature and solvent choice, play a critical role in determining the reaction’s efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted benzotriazole derivatives .

Scientific Research Applications

4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrobenzonitrile involves its interaction with specific molecular targets. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, such as antimicrobial activity or UV stabilization .

Comparison with Similar Compounds

Similar Compounds

    2-(2H-benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol (UV-328): A UV stabilizer used in plastics.

    2-(2H-benzotriazol-2-yl)-4-methylphenol: Another benzotriazole derivative with similar UV stabilizing properties.

    2-(2H-benzotriazol-2-yl)-4-tert-butylphenol: Used in coatings and adhesives for UV protection

Uniqueness

What sets 4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrobenzonitrile apart is its unique combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly versatile for various applications, from UV stabilization to potential therapeutic uses .

Properties

IUPAC Name

4-[2-(benzotriazol-2-yl)-4-methylphenoxy]-3-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5O3/c1-13-6-8-19(28-20-9-7-14(12-21)11-18(20)25(26)27)17(10-13)24-22-15-4-2-3-5-16(15)23-24/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULVDZTYRLPZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C#N)[N+](=O)[O-])N3N=C4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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